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Introduction
IMGC936 is a first-in-class antibody-drug conjugate (ADC) that targets A Disintegrin and

Metalloproteinase 9 (ADAM9), a cell surface protein overexpressed in a variety of solid tumors.

[1][2][3] This ADC is composed of a humanized anti-ADAM9 monoclonal antibody, site-

specifically conjugated to the maytansinoid microtubule-disrupting payload DM21 via a

cleavable linker.[2][4] The therapeutic strategy of IMGC936 is based on the targeted delivery of

the cytotoxic agent to tumor cells expressing ADAM9, leading to cell death.[3]

ADAM9 is implicated in tumor progression, metastasis, and pathological neovascularization.[2]

Its expression is elevated in numerous cancer types, including non-small cell lung cancer,

gastric cancer, pancreatic cancer, triple-negative breast cancer, and colorectal cancer, while its

presence in normal tissues is minimal.[1][5] This differential expression pattern makes ADAM9

an attractive target for ADC-based therapies. Preclinical studies have demonstrated that

IMGC936 exhibits potent cytotoxic activity against a range of ADAM9-positive tumor cell lines.

[2][6]

These application notes provide a comprehensive guide for the selection of appropriate cell

lines for in vitro cytotoxicity assays of IMGC936. The protocols detailed below will enable

researchers to reliably assess the potency and specificity of this ADC, thereby facilitating its

preclinical evaluation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1248023?utm_src=pdf-interest
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vitro_Cytotoxicity_Assessment_of_Antibody_Drug_Conjugates_using_MTT_and_XTT_Assays.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11105608/
https://www.creative-biolabs.com/adc/determination-of-adc-cytotoxicity.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC11105608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8396111/
https://www.creative-biolabs.com/adc/determination-of-adc-cytotoxicity.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC11105608/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vitro_Cytotoxicity_Assessment_of_Antibody_Drug_Conjugates_using_MTT_and_XTT_Assays.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7317048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11105608/
https://www.tandfonline.com/doi/full/10.1080/19336918.2020.1817251
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation: Cell Line Selection for IMGC936
Cytotoxicity Assays
The selection of a suitable panel of cell lines is critical for evaluating the on-target cytotoxicity of

IMGC936. An ideal panel should include cell lines with varying levels of ADAM9 expression

(high, medium, low, and negative) to establish a clear correlation between target expression

and drug-induced cytotoxicity.

Table 1: Recommended Human Cancer Cell Lines for IMGC936 Cytotoxicity Assays Based on

ADAM9 Expression
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Cell Line Cancer Type
ADAM9 mRNA
Expression
(TPM)

ADAM9
Protein
Expression
(Immunohistoc
hemistry)

Recommended
Use

High ADAM9

Expressers

NCI-H1703
Non-Small Cell

Lung Cancer
High High

Positive Control,

Potency Assays

SK-MES-1
Non-Small Cell

Lung Cancer
High High

Positive Control,

Potency Assays

Medium ADAM9

Expressers

CaLu-3
Non-Small Cell

Lung Cancer
Medium Medium

Investigating

dose-response

relationships

DLD-1
Colorectal

Cancer
Medium Medium

Investigating

dose-response

relationships

Low ADAM9

Expressers

MDA-MB-231
Triple-Negative

Breast Cancer
Low Low

Negative Control,

Specificity

Assays

Hs 578T
Triple-Negative

Breast Cancer
Low Low

Negative Control,

Specificity

Assays

ADAM9 Negative

Control

Cell Line with

confirmed lack of

Varies Not Detected Not Detected Specificity and

bystander effect
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ADAM9

expression (e.g.,

via

CRISPR/Cas9

knockout)

assays

TPM (Transcripts Per Million) values can be obtained from publicly available databases such

as the Cancer Cell Line Encyclopedia (CCLE). Immunohistochemistry data can be referenced

from the Human Protein Atlas. It is highly recommended to verify ADAM9 expression levels in-

house using the protocols outlined below.

Experimental Protocols
Protocol 1: Quantification of Cell Surface ADAM9
Expression by Flow Cytometry
This protocol describes the method for quantifying the relative levels of ADAM9 on the surface

of live, non-permeabilized cells.

Materials:

Selected cancer cell lines

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Phosphate-Buffered Saline (PBS)

Cell scraper or trypsin-EDTA

Primary antibody: Anti-ADAM9 antibody (human-specific, validated for flow cytometry)

Isotype control antibody (matching the host and isotype of the primary antibody)

Secondary antibody: Fluorochrome-conjugated anti-species IgG (e.g., Alexa Fluor 488 goat

anti-mouse IgG)

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
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Propidium Iodide (PI) or other viability dye

Flow cytometer

Procedure:

Cell Culture: Culture the selected cell lines to 70-80% confluency.

Cell Harvesting:

For adherent cells, gently detach the cells using a cell scraper or a brief treatment with

trypsin-EDTA. If using trypsin, neutralize it with complete medium and wash the cells once

with PBS.

For suspension cells, collect the cells by centrifugation.

Cell Staining:

Resuspend the cells in cold FACS buffer at a concentration of 1 x 10^6 cells/mL.

Aliquot 100 µL of the cell suspension into FACS tubes.

Add the primary anti-ADAM9 antibody at the manufacturer's recommended concentration

to the sample tubes.

Add the isotype control antibody at the same concentration to the control tubes.

Incubate on ice for 30-60 minutes in the dark.

Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at

4°C between washes.

Resuspend the cell pellets in 100 µL of cold FACS buffer containing the fluorochrome-

conjugated secondary antibody at the recommended dilution.

Incubate on ice for 30 minutes in the dark.

Wash the cells twice with 1 mL of cold FACS buffer.
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Viability Staining and Data Acquisition:

Resuspend the final cell pellet in 500 µL of FACS buffer.

Add a viability dye such as Propidium Iodide (PI) just before analysis to exclude dead

cells.

Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-

20,000 live single cells).

Data Analysis:

Gate on the live, single-cell population.

Determine the median fluorescence intensity (MFI) for both the isotype control and the

anti-ADAM9 stained samples.

The relative level of ADAM9 expression can be expressed as the MFI of the ADAM9-

stained cells minus the MFI of the isotype control.

Protocol 2: In Vitro Cytotoxicity Assay using a
Tetrazolium-Based Method (e.g., MTT Assay)
This protocol outlines a method to determine the cytotoxic effect of IMGC936 on selected

cancer cell lines.

Materials:

Selected cancer cell lines (ADAM9-positive and -negative)

Complete cell culture medium

IMGC936 ADC

Non-targeting control ADC (with the same payload and linker)

Vehicle control (formulation buffer)
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96-well flat-bottom tissue culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Multichannel pipette

Plate reader capable of measuring absorbance at 570 nm

Procedure:

Cell Seeding:

Trypsinize and count the cells.

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000

cells/well in 100 µL of complete medium).

Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

Drug Treatment:

Prepare serial dilutions of IMGC936 and the non-targeting control ADC in complete

medium. A typical concentration range would be from 0.01 pM to 100 nM.

Remove the medium from the wells and add 100 µL of the drug dilutions to the respective

wells in triplicate.

Include wells with vehicle control (medium only) and a non-targeting control ADC.

Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

MTT Assay:

After the incubation period, add 20 µL of MTT solution to each well.

Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
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Carefully aspirate the medium from the wells.

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

Incubate for 15-30 minutes at room temperature with gentle shaking.

Data Acquisition and Analysis:

Measure the absorbance at 570 nm using a plate reader.

Subtract the background absorbance (from wells with medium and MTT only).

Calculate the percentage of cell viability for each concentration relative to the vehicle-

treated control cells.

Plot the percentage of cell viability against the logarithm of the drug concentration and fit

the data to a four-parameter logistic regression model to determine the IC50 value (the

concentration of the drug that inhibits cell growth by 50%).

Mandatory Visualization
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IMGC936 Mechanism of Action
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Caption: IMGC936 binds to ADAM9, is internalized, and releases its cytotoxic payload, leading

to cell death.
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Experimental Workflow for IMGC936 Cytotoxicity Testing

1. Select Cell Lines
(High, Medium, Low, Negative ADAM9)

2. Quantify ADAM9 Expression
(Flow Cytometry)

3. Perform Cytotoxicity Assay
(e.g., MTT Assay)

4. Analyze Data
(Calculate IC50)

5. Correlate IC50 with
ADAM9 Expression
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Simplified Overview of ADAM9 Pro-tumorigenic Signaling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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